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Compound of Interest

Compound Name: Methyl 3-ethylpent-2-enoate

Cat. No.: B081880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl 3-ethylpent-2-enoate
(CAS Number: 13979-17-4), an α,β-unsaturated ester. Due to the limited availability of detailed

experimental data in peer-reviewed literature, this document synthesizes known information,

including its chemical identity, spectroscopic data, and potential biological relevance.

Furthermore, a plausible synthetic route is proposed based on established organic chemistry

principles, accompanied by a generalized experimental protocol. This guide aims to serve as a

foundational resource for researchers interested in the potential applications of this compound

in chemical synthesis and drug discovery.

Chemical Identity and Properties
Methyl 3-ethylpent-2-enoate is an organic compound classified as an α,β-unsaturated ester.

Its chemical structure features a carbon-carbon double bond conjugated to a carbonyl group.
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Property Value Source

CAS Number 13979-17-4 [1][2]

Molecular Formula C₈H₁₄O₂ [1]

Molecular Weight 142.20 g/mol [1]

IUPAC Name methyl 3-ethylpent-2-enoate N/A

Canonical SMILES CCC(=CC(=O)OC)C N/A

Boiling Point Data not available N/A

Density Data not available N/A

Refractive Index Data not available N/A

Spectroscopic Data
Mass Spectrometry
A mass spectrum for Methyl 3-ethylpent-2-enoate is available in the EPA/NIH Mass Spectral

Data Base. The spectrum shows a molecular ion peak consistent with its molecular weight.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR data for Methyl 3-ethylpent-2-enoate has been reported in a study on methylated

cytokinins from the phytopathogen Rhodococcus fascians.[3]
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

5.61 s 1H =CH

3.68 s 3H -OCH₃

2.62 q 2H -CH₂-CH₃

2.19 q 2H =C-CH₂-CH₃

1.07 t 3H -CH₂-CH₃

1.07 t 3H =C-CH₂-CH₃

Synthesis of Methyl 3-ethylpent-2-enoate: A
Proposed Experimental Protocol
A specific, detailed experimental protocol for the synthesis of Methyl 3-ethylpent-2-enoate is

not readily available in the scientific literature. However, a plausible and efficient method for its

preparation is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely

used method for the stereoselective synthesis of alkenes, particularly E-alkenes, from

aldehydes or ketones and phosphonate carbanions.

Proposed Synthetic Pathway: Horner-Wadsworth-
Emmons Reaction
The proposed synthesis involves the reaction of methyl 2-(diethoxyphosphoryl)acetate with 3-

pentanone.
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Methyl 2-(diethoxyphosphoryl)acetate

Horner-Wadsworth-Emmons
Reaction

3-Pentanone

Strong Base (e.g., NaH)

Anhydrous Solvent (e.g., THF)

Methyl 3-ethylpent-2-enoate

Diethyl phosphate

Click to download full resolution via product page

Caption: Proposed Horner-Wadsworth-Emmons synthesis of Methyl 3-ethylpent-2-enoate.

Generalized Experimental Protocol
Materials:

Methyl 2-(diethoxyphosphoryl)acetate

3-Pentanone (diethyl ketone)

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate,

hexanes)

Procedure:

Preparation of the Phosphonate Anion:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a nitrogen inlet, add anhydrous THF.

Carefully add sodium hydride (60% dispersion in mineral oil) to the THF under a nitrogen

atmosphere.

Cool the suspension to 0 °C using an ice bath.

Slowly add methyl 2-(diethoxyphosphoryl)acetate dropwise to the stirred suspension.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes to ensure complete formation of the phosphonate anion.

Reaction with 3-Pentanone:

Cool the solution of the phosphonate anion back to 0 °C.

Add 3-pentanone dropwise to the reaction mixture.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

Once the reaction is complete, cautiously quench the reaction by the slow addition of

saturated aqueous NH₄Cl solution at 0 °C.

Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g.,

diethyl ether or ethyl acetate) for extraction.
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Separate the organic layer, and extract the aqueous layer two more times with the organic

solvent.

Combine the organic extracts and wash with water and then with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by flash column chromatography on silica gel using a

mixture of hexanes and ethyl acetate as the eluent to yield pure Methyl 3-ethylpent-2-
enoate.

Biological Relevance and Potential Applications
While specific pharmacological studies on Methyl 3-ethylpent-2-enoate are scarce, its

identification in biological contexts suggests potential areas for further investigation.

Natural Occurrence and Biosynthesis
Methyl 3-ethylpent-2-enoate has been identified as a product of the enzymatic activity of the

phytopathogen Rhodococcus fascians.[3] This suggests a role in plant-microbe interactions

and a potential biosynthetic pathway in microorganisms.

Rhodococcus fascians Study

Triphala Extract Study

Rhodococcus fascians Enzymatic Reaction Methyl 3-ethylpent-2-enoate

Triphala Plant Extract GC-MS Analysis Methyl 3-ethylpent-2-enoate
(Identified Component)

Click to download full resolution via product page

Caption: Identification of Methyl 3-ethylpent-2-enoate in biological studies.
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Potential as a Bioactive Compound
The compound was also identified as a constituent of Triphala plant extracts in a study

investigating the inhibition of the Phospholipase A₂ (PLA₂) enzyme.[4][5] PLA₂ is a well-known

target in drug discovery for inflammatory diseases. While the direct activity of Methyl 3-
ethylpent-2-enoate was not confirmed in this study, its presence in a traditionally medicinal

plant extract warrants further investigation into its potential inhibitory effects on PLA₂ or other

biological targets.

α,β-Unsaturated Esters in Drug Development
The α,β-unsaturated carbonyl moiety is a recognized "warhead" in medicinal chemistry,

capable of covalent modification of biological nucleophiles, such as cysteine residues in

proteins, through Michael addition.[6][7][8] This mechanism is utilized in the design of

irreversible inhibitors for various enzymes. The reactivity of this functional group can be tuned

to achieve desired selectivity and potency. However, this reactivity also poses a risk of off-

target effects and toxicity.[9] Therefore, any drug development program involving Methyl 3-
ethylpent-2-enoate would need to carefully evaluate its reactivity, selectivity, and toxicological

profile.

Conclusion
Methyl 3-ethylpent-2-enoate is a sparsely studied α,β-unsaturated ester. This guide has

consolidated the available information on its chemical properties and spectroscopic data. A

robust and plausible synthetic route via the Horner-Wadsworth-Emmons reaction has been

proposed to facilitate its accessibility for further research. Its identification in biological systems,

particularly in a plant extract with known medicinal properties, suggests that Methyl 3-
ethylpent-2-enoate may possess interesting biological activities. Future research should focus

on the experimental validation of the proposed synthesis, a thorough characterization of its

physicochemical properties, and a systematic evaluation of its biological effects, especially

concerning its potential as a modulator of inflammatory pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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